N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
CAS No.: 954021-41-1
Cat. No.: VC6115748
Molecular Formula: C21H22N2O4
Molecular Weight: 366.417
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954021-41-1 |
|---|---|
| Molecular Formula | C21H22N2O4 |
| Molecular Weight | 366.417 |
| IUPAC Name | N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C21H22N2O4/c24-20(18-12-16-4-1-2-6-19(16)27-21(18)25)22-13-15-7-9-23(10-8-15)14-17-5-3-11-26-17/h1-6,11-12,15H,7-10,13-14H2,(H,22,24) |
| Standard InChI Key | WQAGJLUNBCRJLX-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)CC4=CC=CO4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct moieties:
-
Furan-2-ylmethyl group: A five-membered aromatic oxygen heterocycle linked to a methylene bridge.
-
Piperidine scaffold: A six-membered nitrogen-containing ring substituted at the 1-position with the furan-methyl group and at the 4-position with a methylene-linked carboxamide.
-
Chromene carboxamide: A 2H-chromene (benzopyran) system with a ketone at position 2 and a carboxamide at position 3.
This combination introduces steric complexity and multiple hydrogen-bonding sites, which may influence its pharmacokinetic properties.
Physicochemical Profile
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₂N₂O₄ |
| Molecular Weight | 366.417 g/mol |
| Hydrogen Bond Donors | 2 (amide NH, piperidine NH) |
| Hydrogen Bond Acceptors | 5 (furan O, ketone O, amide O, piperidine N) |
| LogP (estimated) | ~2.1 (moderate lipophilicity) |
The compound’s moderate lipophilicity suggests potential blood-brain barrier permeability, though experimental validation is required.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with the preparation of the piperidine-furan and chromene precursors. A representative route includes:
-
Piperidine Functionalization: N-alkylation of piperidine with furan-2-ylmethyl chloride under basic conditions to yield 1-(furan-2-ylmethyl)piperidine.
-
Chromene Carboxamide Formation: Coupling of 2-oxo-2H-chromene-3-carboxylic acid with the piperidine intermediate using activating agents like oxalyl chloride or carbodiimides .
Reaction conditions (temperature, solvent, catalysts) critically impact yield and purity. For instance, dichloromethane (DCM) and dimethylformamide (DMF) are common solvents, while triethylamine (TEA) or diisopropylethylamine (DIEA) serve as bases .
Analytical Validation
Structural confirmation relies on:
-
Nuclear Magnetic Resonance (NMR): Key signals include the furan proton resonances at δ 6.2–7.4 ppm, chromene ketone carbonyl at ~δ 160 ppm (¹³C), and piperidine methylene protons at δ 2.5–3.5 ppm .
-
Mass Spectrometry: Electrospray ionization (ESI-MS) typically shows the [M+H]⁺ ion at m/z 367.4, consistent with the molecular weight.
Hypothesized Biological Activities
Anticancer Prospects
Patent WO2018015788A1 highlights selenopheno[3,2-h]chromenes as antimetastatic agents, suggesting chromene carboxamides may share similar mechanisms, such as tubulin polymerization inhibition or kinase modulation . Computational docking studies could elucidate potential targets like vascular endothelial growth factor receptor-2 (VEGFR-2) or matrix metalloproteinases (MMPs).
Research Gaps and Future Directions
Critical Unanswered Questions
-
Target Identification: High-throughput screening against kinase libraries or GPCR panels is needed to identify binding partners.
-
ADMET Profiling: Predictive models indicate moderate bioavailability but require experimental validation via in vitro permeability and cytochrome P450 inhibition assays.
-
Synthetic Optimization: Exploring alternative coupling reagents (e.g., HATU, EDCI) may improve yields beyond the reported 61–66% .
Strategic Recommendations
-
Collaborative Studies: Partnering with academic labs for phenotypic screening in cancer cell lines or inflammatory models.
-
Patent Landscape Analysis: Monitoring filings related to chromene carboxamides to avoid infringement and identify white spaces.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume